REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([OH:9])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:17]([CH3:19])[CH3:18].O>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([O:9][CH:17]([CH3:19])[CH3:18])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
10.5 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C(=N1)C)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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19.3 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica gel column chromatography (0-20% ethyl acetate/heptanes)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |